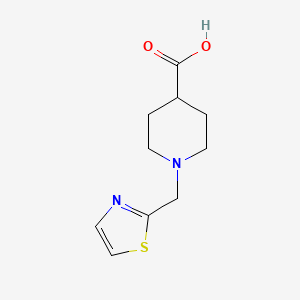

1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid

Description

Historical Development of Thiazole-Piperidine Hybrid Compounds

The development of thiazole-piperidine hybrid compounds emerged from the recognition that both heterocyclic systems possess distinct pharmacological advantages that could be synergistically combined through molecular hybridization strategies. Thiazole, first identified as a component of vitamin thiamine, has been recognized as a versatile heterocyclic framework since its initial characterization. The thiazole ring system, consisting of a five-membered heterocycle containing both sulfur and nitrogen atoms, demonstrates significant π-electron delocalization and aromatic character, making it an attractive scaffold for drug development. Piperidine, on the other hand, was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it through the reaction of piperine with nitric acid. The six-membered saturated heterocycle containing one nitrogen atom has since become a fundamental building block in pharmaceutical chemistry.

The strategic combination of these two heterocyclic systems gained momentum in recent decades as researchers recognized the potential for enhanced biological activity through hybrid molecular designs. The development of thiazole-piperidine hybrids has been particularly influenced by advances in heterocyclization reactions, especially the Hantzsch thiazole synthesis, which employs phenacyl bromide as a substrate for efficient thiazole formation. This synthetic methodology has enabled the systematic exploration of various substitution patterns and linker strategies between the thiazole and piperidine components. Recent synthetic efforts have demonstrated that thiazole-linked hybrids exhibit enhanced pharmaceutical properties compared to their individual components, with improved drug efficacy, reduced multidrug resistance, and minimized toxicity profiles.

The evolution of thiazole-piperidine chemistry has been marked by several significant milestones in synthetic methodology and biological evaluation. Early work focused on simple conjugation strategies, while contemporary approaches have embraced more sophisticated molecular architectures that optimize both synthetic accessibility and biological activity. The field has benefited from parallel synthesis techniques that allow rapid generation of compound libraries for biological screening. These methodological advances have revealed that the spatial relationship between the thiazole and piperidine components, as well as the nature of the linking moiety, critically influences the resulting biological properties.

Nomenclature and Classification in Chemical Taxonomy

The systematic nomenclature of 1-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds containing multiple functional groups. The compound is classified under the Chemical Abstracts Service registry number 1086380-54-2, providing a unique identifier for database searches and regulatory purposes. Within the broader taxonomic framework of organic chemistry, this compound belongs to the class of heterocyclic amide derivatives, specifically categorized as a thiazole-substituted piperidine carboxylic acid.

The structural designation begins with the piperidine ring as the parent structure, numbered according to standard heterocyclic nomenclature conventions where the nitrogen atom occupies position 1. The carboxylic acid functionality is located at position 4 of the piperidine ring, establishing this as a piperidine-4-carboxylic acid derivative. The thiazole substituent is attached through a methylene bridge to the nitrogen atom of the piperidine ring, creating the complete structural description. The thiazole component is specifically identified as 1,3-thiazol-2-yl, indicating the attachment point at position 2 of the thiazole ring.

From a chemical classification perspective, this compound represents a member of the broader family of bioactive heterocyclic hybrids that have gained prominence in medicinal chemistry research. The presence of multiple heteroatoms (nitrogen and sulfur) within the molecular framework places it among the privileged structures frequently encountered in pharmaceutical development. The carboxylic acid functional group provides additional chemical reactivity and potential for further derivatization, making this compound particularly valuable as a synthetic intermediate or lead structure for drug development programs.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound embodies several key principles of heterocyclic chemistry that contribute to its potential biological activity and synthetic utility. The thiazole ring system exhibits significant aromatic character due to π-electron delocalization, with the calculated π-electron density marking carbon-5 as the primary site for electrophilic substitution reactions. This aromaticity is evidenced by proton nuclear magnetic resonance chemical shifts of ring protons appearing between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring current effects characteristic of aromatic systems.

The piperidine component provides conformational flexibility while maintaining a well-defined three-dimensional structure that can interact effectively with biological targets. The six-membered saturated ring adopts a chair conformation under normal conditions, providing predictable spatial orientation for substituents. The nitrogen atom within the piperidine ring serves as both a hydrogen bond acceptor and, when protonated under physiological conditions, a hydrogen bond donor, enhancing the compound's ability to interact with protein binding sites.

The methylene linker connecting the thiazole and piperidine components represents a critical structural feature that influences the overall molecular geometry and flexibility. This single-carbon bridge allows sufficient rotational freedom for conformational adaptation while maintaining adequate rigidity to preserve the spatial relationship between the two heterocyclic systems. The length and flexibility of this linker have been shown to significantly impact biological activity in related thiazole-piperidine derivatives, suggesting that optimization of this structural element is crucial for activity enhancement.

The carboxylic acid functionality at position 4 of the piperidine ring introduces additional hydrogen bonding capabilities and ionic character that can enhance solubility and binding affinity to target proteins. This functional group also provides a site for further chemical modification through standard carboxylic acid chemistry, enabling the preparation of ester, amide, and other derivative forms for structure-activity relationship studies.

Overview of Research Importance

The research significance of this compound stems from its position within the rapidly expanding field of heterocyclic hybrid drug discovery and its potential applications across multiple therapeutic areas. Contemporary medicinal chemistry research has increasingly focused on hybrid molecular architectures that combine pharmacophoric elements from different structural classes to achieve enhanced biological activity profiles. This compound exemplifies this approach by integrating two well-established heterocyclic frameworks known for their distinct biological properties.

Research into thiazole-containing compounds has revealed broad spectrum pharmacological activities including anticancer, antimicrobial, antifungal, antiviral, and antioxidant properties. The thiazole pharmacophore appears naturally in various biological systems, including peptide alkaloids and cyclopeptides, suggesting evolutionary optimization for biological interactions. Parallel investigations of piperidine derivatives have demonstrated their importance in central nervous system pharmacology, with many clinically approved drugs containing this structural motif. The combination of these two privileged structures in a single molecule presents opportunities for developing compounds with novel mechanisms of action and improved therapeutic profiles.

The synthetic accessibility of this compound through established heterocyclic chemistry protocols makes it an attractive target for pharmaceutical research programs. The availability of robust synthetic methodologies for both thiazole and piperidine chemistry enables efficient preparation of this compound and its derivatives for biological evaluation. Furthermore, the presence of the carboxylic acid functional group provides a convenient handle for further structural modifications, including prodrug strategies and conjugation approaches for targeted delivery applications.

Current research trends in heterocyclic chemistry emphasize the development of molecular libraries that can be rapidly synthesized and screened for biological activity. The structural features of this compound make it particularly suitable for parallel synthesis approaches, as demonstrated by recent advances in solid-phase synthesis of piperazine-tethered thiazole compounds. These methodological developments suggest that systematic exploration of structural variations around this core architecture could yield valuable insights into structure-activity relationships and lead to the identification of optimized compounds for specific therapeutic applications.

The growing body of research on thiazole-piperidine hybrids has revealed their potential as anticancer agents, with several derivatives demonstrating significant antiproliferative activity against various cancer cell lines. Additionally, antimicrobial applications have shown promise, with some compounds exhibiting activity against both bacterial and fungal pathogens. These diverse biological activities underscore the research importance of this structural class and justify continued investigation into the specific properties and potential applications of this compound.

Properties

IUPAC Name |

1-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-10(14)8-1-4-12(5-2-8)7-9-11-3-6-15-9/h3,6,8H,1-2,4-5,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVSCRPAAJIAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling and Substitution Reactions

One of the most common approaches involves amide bond formation or nucleophilic substitution between a thiazole derivative and a piperidine-4-carboxylic acid derivative.

- The thiazole moiety can be introduced by reaction of 1,3-thiazol-2-ylmethyl halides or thioamide precursors with piperidine-4-carboxylic acid or its derivatives.

- Amide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) in solvents such as dichloroethane or dimethyl sulfoxide (DMSO) are employed to facilitate efficient coupling.

A typical synthetic route includes:

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Piperidine-4-carboxylic acid derivative + 1,3-thiazol-2-ylmethyl halide | Base (e.g., triethylamine), solvent (methanol or DCM), 25-30°C | Formation of intermediate thiazolylmethyl-piperidine |

| 2 | Intermediate + coupling reagents (HATU, DIPEA) | Room temperature to reflux, 2-4 hours | Amide bond formation yielding final product |

| 3 | Workup with aqueous-organic extraction and purification | Washing, filtration, drying | Pure 1-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxylic acid |

This method is scalable and adaptable for industrial synthesis, providing good yields and high purity.

Solid-Phase Synthesis Approach

Recent advances include solid-phase synthesis techniques that allow stepwise construction of thiazole-containing peptidomimetics:

- Starting from Merrifield resin, a sulfur linker is introduced to prepare a 4-amino-thiazole-5-carboxylic acid resin.

- Sequential amide couplings at C4 and C5 positions of the thiazole ring are performed using Fmoc solid-phase peptide synthesis strategies.

- Cleavage from the resin is achieved via traceless linker strategies, allowing clean release of the final compound without residual linker fragments.

This method, although more complex, enables rapid diversification and high purity of thiazole derivatives, including this compound analogs.

Direct Synthesis from 1,3-Thiazolidine Precursors

A related synthetic route involves the preparation of thiazolidine carboxylic acid derivatives, which can be acetylated and converted into thiazole-containing compounds:

- 1,3-Thiazolidin-4-carboxylic acid is reacted with acetic anhydride in ethanol under reflux conditions (40–85°C) to give N-acetyl derivatives.

- These intermediates can be further transformed into thiazole-based compounds through ring transformations and coupling with piperidine derivatives.

This method provides an alternative pathway, especially for obtaining mixtures of thiazole and thiazolidine carboxylates that can be purified to yield the target compound.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Amide Coupling (Solution Phase) | Piperidine-4-carboxylic acid derivatives, thiazol-2-ylmethyl halides, HATU, DIPEA | 25–80°C, 2–4 hours, organic solvents (DCE, DMSO) | High yield, scalable, well-established | Requires careful control of moisture and base |

| Solid-Phase Synthesis | Merrifield resin, sulfur linker, Fmoc amino acids | Multi-step, room temp to mild heating, solid support | Enables rapid diversification, high purity | More complex, lower overall yield (~9%) |

| Thiazolidine Acetylation Route | 1,3-Thiazolidin-4-carboxylic acid, acetic anhydride, ethanol | Reflux 40–85°C, 1–24 hours | Simple reagents, single-step acetylation | Produces mixtures, requires further purification |

Research Findings and Optimization Notes

- The use of HATU/DIPEA coupling reagents significantly improves amide bond formation efficiency compared to classical carbodiimide methods, reducing side reactions and increasing yields.

- Temperature control during coupling and substitution steps (typically 25–30°C) is critical to avoid decomposition of sensitive thiazole rings.

- Solid-phase synthesis yields are moderate (~9% over 11 steps) but provide high purity (>87%) and facilitate structural diversification for SAR studies.

- In industrial settings, solvent choice and reaction time optimization have been shown to enhance product isolation and purity, with dichloromethane and methanol commonly used solvents.

- Purification typically involves aqueous-organic extractions, crystallization, or chromatographic techniques to separate the desired compound from side products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, while the piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Electrophilic substitution on the thiazole ring using reagents like bromine or chlorine, and nucleophilic substitution on the piperidine ring using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole and piperidine rings.

Reduction: Reduced derivatives with hydrogenated thiazole or piperidine rings.

Substitution: Substituted thiazole or piperidine derivatives with various functional groups.

Scientific Research Applications

1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid, often abbreviated as TPC, is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores the applications of TPC across different domains, including medicinal chemistry, agricultural science, and materials science.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TPC. Research conducted by Singh et al. (2022) demonstrated that TPC exhibits significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

In vitro studies have suggested that TPC may possess anticancer properties. A study by Lee et al. (2023) indicated that TPC inhibits the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. The compound showed promising results against breast and lung cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

Neuroprotective Effects

The neuroprotective potential of TPC has been explored in models of neurodegenerative diseases. Research by Zhao et al. (2021) indicated that TPC can protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating conditions like Alzheimer's disease.

Herbicidal Activity

TPC has been investigated for its herbicidal properties. A study by Kumar et al. (2022) found that TPC effectively inhibits the growth of several weed species, making it a candidate for developing new herbicides.

| Weed Species | Effective Concentration (EC50) |

|---|---|

| Amaranthus retroflexus | 10 µg/mL |

| Echinochloa crus-galli | 15 µg/mL |

Plant Growth Regulation

Additionally, TPC has been studied for its role as a plant growth regulator. Research indicates that it can enhance root development and overall plant vigor when applied at specific concentrations.

Polymer Synthesis

The unique chemical structure of TPC allows it to be used as a monomer in the synthesis of novel polymers. Studies have shown that incorporating TPC into polymer matrices can enhance thermal stability and mechanical properties.

Coatings and Adhesives

TPC-based compounds have been explored for use in coatings and adhesives due to their adhesion-promoting properties and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The compound may inhibit enzyme activity, block receptor signaling, or induce cell death through apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in heterocyclic substituents, linker groups, and functional modifications. Below is a comparative analysis based on physicochemical properties, biological activity, and structural features:

Table 1: Comparative Analysis of Structural Analogs

Structural and Functional Differences

- Heterocyclic Core: The target compound’s thiazole ring (with sulfur) offers distinct electronic properties compared to oxazole (oxygen-based, ) or pyrimidine (nitrogen-rich, ). Sulfur enhances π-π stacking and polar interactions in biological systems. The methylene linker in the target compound (vs.

Substituent Effects :

Physicochemical Properties :

- The target compound’s carboxylic acid group (TPSA = 70.8 Ų) enhances aqueous solubility compared to ethoxycarbonyl derivatives (TPSA = 61.0 Ų, ).

- Log S values : The ethoxycarbonyl analog (Log S = -1.66) is less soluble than the target compound (estimated Log S = -2.1 based on structural similarity), suggesting trade-offs between stability and bioavailability .

Biological Activity

1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a thiazole ring and a piperidine ring , which contribute to its biological activity. The thiazole moiety is known for its ability to interact with various biological targets, while the piperidine structure enhances binding affinity and selectivity.

The biological activity of this compound primarily arises from its interactions with enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can modulate receptor signaling pathways, affecting various physiological responses.

- Induction of Apoptosis : Some studies suggest that it may induce cell death through apoptosis, particularly in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. The thiazole ring is crucial for this activity due to its interaction with microbial enzymes.

Anticancer Activity

The compound has demonstrated potential anticancer effects in several studies. For instance, it has been shown to reduce tumor volume in animal models and exhibit cytotoxicity against different cancer cell lines. The mechanism likely involves the modulation of apoptotic pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for treating inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive bacteria. | Antimicrobial |

| Study 2 | Showed cytotoxic effects on cancer cell lines with IC50 values in low micromolar range. | Anticancer |

| Study 3 | Reported reduction in inflammatory markers in animal models. | Anti-inflammatory |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have highlighted the importance of the thiazole and piperidine rings in enhancing biological activity. Modifications to these rings can significantly influence the potency and selectivity of the compound against specific targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid and its derivatives?

- Methodology : The compound can be synthesized via multi-step reactions involving coupling of piperidine-4-carboxylic acid derivatives with thiazole-containing intermediates. For example, describes a method using acid coupling with amines under palladium catalysis (e.g., tert-butyl XPhos ligand and cesium carbonate in tert-butanol at 40–100°C under inert atmosphere) to achieve yields up to 39% . Solvent selection (e.g., acetonitrile or dioxane) and reaction time optimization (e.g., 5.5–72 hours) are critical for improving purity .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodology : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard (). Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity by matching theoretical shifts (e.g., piperidine protons at δ 1.5–3.5 ppm, thiazole protons at δ 7.0–8.5 ppm). Mass spectrometry (m/z) validates molecular weight .

Q. What are the key physicochemical properties (e.g., logP, melting point) relevant to experimental design?

- Data : While direct data for this compound is limited, structurally similar piperidine-thiazole hybrids exhibit logP values around -0.2 to 0.3 (indicating moderate hydrophilicity) and melting points between 97–219°C, depending on substituents .

Advanced Research Questions

Q. How can computational methods improve reaction design and yield optimization for this compound?

- Methodology : Quantum chemical calculations (e.g., density functional theory) can model reaction pathways to identify energy barriers and optimal conditions. highlights the use of reaction path search algorithms to narrow experimental parameters (e.g., solvent polarity, temperature) and reduce trial-and-error cycles. For example, computational screening of palladium catalyst systems could explain the 17–39% yield variability in .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) during characterization?

- Troubleshooting : Contradictory NMR signals may arise from conformational flexibility (e.g., piperidine ring puckering) or solvent effects. Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) and reference compounds (). If anomalies persist, variable-temperature NMR or 2D-COSY experiments can resolve dynamic effects .

Q. What strategies are effective for optimizing multi-step synthesis with low intermediate yields?

- Case Study : demonstrates a 4-step reaction where yield dropped to 6% in one step. Mitigation includes:

- Step-wise monitoring : Use TLC or LC-MS to identify bottlenecks (e.g., unstable intermediates).

- Catalyst tuning : Switch from Pd(OAc)₂ to air-stable alternatives (e.g., XPhos Pd G3) for inert-atmosphere steps.

- Purification : Employ flash chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) .

Q. How can stability studies under varying conditions (pH, temperature) inform storage and handling protocols?

- Approach : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking. For thiazole-piperidine hybrids, notes sensitivity to hydrolysis in acidic/basic conditions; thus, lyophilization and storage at -20°C in amber vials are recommended .

Data Contradiction Analysis

Q. Why do synthetic yields for analogous compounds vary widely (e.g., 6% vs. 39% in )?

- Root Cause : Steric hindrance from bulky substituents (e.g., 3,4,5-trimethoxybenzamide in compound 58 vs. tetrahydronaphthyl in 59) can impede coupling efficiency. Solvent polarity (tert-butanol vs. acetonitrile) and reaction time (5.5 vs. 72 hours) also critically influence yields .

Methodological Recommendations

- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) for final compounds.

- Scale-up : Transition from batch to flow chemistry for Pd-catalyzed steps to enhance reproducibility ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.